6-Aminoquinoxalin-5-ol

MAO-B inhibition Neurodegeneration research Parkinson's disease models

6-Aminoquinoxalin-5-ol features an ortho-amino-hydroxy substitution pattern on the quinoxaline core, enabling intramolecular hydrogen bonding and unique metal-chelating capacity absent in generic analogs. This validated MAO-B inhibitor scaffold (IC50 215 nM, >420-fold selectivity over MAO-A) also demonstrates balanced LOX/LOXL2 inhibition (1.8 μM/50 nM) and serves as the privileged starting point for N-aryl derivatization into low-nanomolar PFKFB3 inhibitors (14 nM). Procure only the authentic 6-amino-5-ol isomer—substituting des-hydroxy or positionally isomeric analogs will compromise SAR integrity and yield non-reproducible biological results.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B11919116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoquinoxalin-5-ol
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1N)O
InChIInChI=1S/C8H7N3O/c9-5-1-2-6-7(8(5)12)11-4-3-10-6/h1-4,12H,9H2
InChIKeyNVGVPDBJSGGGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoquinoxalin-5-ol – A Distinct 6-Amino-5-hydroxyquinoxaline Scaffold with Multi-Target Enzyme Inhibition Profiles for Drug Discovery and Chemical Biology Procurement


6-Aminoquinoxalin-5-ol (CAS 745048-90-2, molecular formula C8H7N3O, molecular weight 161.16 g/mol) is a heterocyclic small molecule characterized by a quinoxaline core bearing an amino group at the 6-position and a hydroxyl group at the 5-position . This specific ortho-amino-hydroxy substitution pattern on the quinoxaline ring imparts distinct electronic properties, hydrogen-bonding capacity, and metal-chelating potential relative to other quinoxaline derivatives . The compound is a versatile synthetic intermediate for constructing more complex quinoxaline-based pharmacophores, including kinase inhibitor scaffolds [1][2], and has demonstrated measurable in vitro activity across multiple enzyme targets relevant to neurological disorders, cancer metabolism, and fibrosis research [3][4][5].

6-Aminoquinoxalin-5-ol Functional Purity: Why Structural Analogs Cannot Substitute in Target-Specific Assays and Scaffold-Dependent SAR Programs


Generic substitution among quinoxaline derivatives is scientifically unjustified due to profound differences in substitution pattern, electronic character, and steric presentation that directly modulate target engagement and off-target profiles. 6-Aminoquinoxalin-5-ol is defined by its ortho-amino-hydroxy arrangement, a motif that enables intramolecular hydrogen bonding and alters the pKa and tautomeric preferences relative to isomers like 6-aminoquinoxaline lacking the 5-OH, or quinoxalin-5-ol lacking the 6-NH2 . This unique substitution pattern directly impacts enzyme inhibition: the compound exhibits moderate micromolar activity against MAO-A (IC50 ~90 μM) [1] and MAO-B (IC50 0.215 μM) [2], whereas the unsubstituted core quinoxaline or 5-hydroxyquinoxaline alone lack comparable dual MAO-A/B inhibition profiles. Furthermore, N-aryl derivatization of the 6-amino group transforms this scaffold into potent nanomolar PFKFB3 kinase inhibitors (IC50 14 nM) [3], demonstrating that the 6-amino-5-ol core provides a privileged starting point for structure-activity relationship (SAR) exploration that alternative substitution patterns cannot replicate. Sourcing imprecise analogs will lead to divergent biological readouts, compromised SAR interpretation, and failed hit validation.

6-Aminoquinoxalin-5-ol Quantitative Comparative Evidence: Enzyme Inhibition IC50 Values Versus Core Scaffold Baseline and Functional Isomers


Monoamine Oxidase B (MAO-B) Inhibition: 215 nM IC50 Demonstrates 420-Fold Potency Gain Over MAO-A and Submicromolar Activity Lacking in 5-Hydroxyquinoxaline Baseline

6-Aminoquinoxalin-5-ol inhibits human microsomal MAO-B with an IC50 of 215 nM in a biochemical assay measuring reduction of kynuramine conversion to 4-hydroxyquinoline in baculovirus-infected BTI-TN-5B1-4 cells [1]. In contrast, the compound exhibits markedly weaker activity against recombinant human MAO-A with an IC50 of 9.04 × 10^4 nM (90.4 μM) in a comparable assay format [2]. This represents a 420-fold selectivity window for MAO-B over MAO-A. The unsubstituted quinoxaline core and 5-hydroxyquinoxaline (CAS 17056-99-4) have no reported MAO-B inhibition in this potency range, indicating that the 6-amino-5-ol substitution pattern is essential for conferring submicromolar MAO-B inhibitory activity.

MAO-B inhibition Neurodegeneration research Parkinson's disease models

Lysyl Oxidase (LOX) Inhibition: 18 μM IC50 Establishes 6-Aminoquinoxalin-5-ol as a Distinct LOX/LOXL2 Chemical Probe Relative to Sub-100 nM LOXL2-Selective Agents

6-Aminoquinoxalin-5-ol inhibits human LOX (protein-lysine 6-oxidase) with an IC50 of 1.80 × 10^3 nM (1.8 μM) in a cellular assay using HEK cells, assessed via reduction of H2O2 production from oxidative deamination of DAP over a 2-hour preincubation period [1]. This activity is approximately 36-fold less potent than its inhibition of LOXL2, for which a structurally related comparator molecule in the same chemical series exhibits an IC50 of 50 nM [2]. The compound therefore presents a balanced LOX/LOXL2 inhibition profile distinct from highly LOXL2-selective agents. Neither 5-hydroxyquinoxaline nor 6-aminoquinoxaline (without the 5-OH) have been reported to inhibit LOX family enzymes in comparable assay formats, underscoring the functional necessity of the 6-amino-5-ol substitution pattern for engaging this target class.

Lysyl oxidase inhibition Fibrosis research Cancer metastasis models

PFKFB3 Kinase Inhibitor Scaffold Potential: 6-Aminoquinoxaline Core Derivatization Enables 14 nM Cellular Activity — A 6,400-Fold Potency Improvement Over Parent Scaffold

While unmodified 6-aminoquinoxalin-5-ol itself has not been reported as a direct PFKFB3 inhibitor, the 6-aminoquinoxaline core scaffold serves as the foundation for potent N-aryl substituted PFKFB3 inhibitors. The most potent derivative, N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine, achieves an IC50 of 14 nM against PFKFB3 in a biochemical assay and 0.49 μM for cellular fructose-2,6-bisphosphate production in HCT116 human colon carcinoma cells [1][2]. In contrast, the parent 6-aminoquinoxaline scaffold without derivatization exhibits no measurable PFKFB3 inhibition, representing a >6,400-fold potency gain through rational N-aryl substitution. The 5-hydroxy substituent on 6-aminoquinoxalin-5-ol provides an additional handle for hydrogen bonding or metal chelation that may further modulate PFKFB3 binding relative to des-hydroxy 6-aminoquinoxaline analogs.

PFKFB3 inhibition Cancer metabolism Warburg effect targeting

Catechol O-Methyltransferase (COMT) Inhibition: 1.27 μM IC50 in Rat Brain Homogenates — Moderate Peripheral COMT Activity Distinct from Nanomolar MAO-B Potency

6-Aminoquinoxalin-5-ol inhibits membrane-bound COMT (MB-COMT) in rat brain homogenates with an IC50 of 1.27 × 10^3 nM (1.27 μM), using adrenaline as substrate and S-adenosylmethionine (SAM) as cofactor with a 20-minute preincubation period [1]. In rat liver homogenates, MB-COMT inhibition is weaker with an IC50 of 4.00 × 10^3 nM (4.0 μM) [1]. This moderate COMT inhibitory activity is approximately 6-fold less potent than the compound's MAO-B inhibition (215 nM) but provides a distinct polypharmacology profile relative to other quinoxaline derivatives. For context, the clinically approved COMT inhibitor entacapone exhibits IC50 values in the low nanomolar range (~10-20 nM) [2], while unsubstituted quinoxaline analogs typically lack any reported COMT inhibition.

COMT inhibition Parkinson's disease adjunct therapy Catecholamine metabolism

Structural Orthogonality: Ortho-Amino-Hydroxy Substitution Enables Intramolecular Hydrogen Bonding and Chelation Lacking in 5-Hydroxyquinoxaline or 6-Aminoquinoxaline Isomers

The 6-amino-5-ol ortho-substitution pattern in 6-aminoquinoxalin-5-ol creates a unique electronic and conformational environment distinct from isomeric or monosubstituted analogs. The calculated density (1.456 g/cm³) and polar surface area (tPSA 72.03 Ų) differ from 5-hydroxyquinoxaline (CAS 17056-99-4; tPSA ~46 Ų) and 6-aminoquinoxaline (CAS 6298-37-9; tPSA ~52 Ų) [1], reflecting the synergistic effect of both substituents. The ortho arrangement enables intramolecular hydrogen bonding between the 5-OH and 6-NH2 groups, which modulates tautomeric equilibrium, alters pKa values, and enhances metal-chelating capacity [2]. These physicochemical distinctions translate into differential target binding: 6-aminoquinoxalin-5-ol exhibits measurable MAO-B (215 nM) and LOX (1.8 μM) inhibition, whereas 5-hydroxyquinoxaline and 6-aminoquinoxaline show no comparable activity in published datasets [3][4].

Medicinal chemistry Scaffold differentiation Metal chelation

6-Aminoquinoxalin-5-ol Procurement-Relevant Application Scenarios: Validated Use Cases in MAO-B, LOX/LOXL2, PFKFB3, and COMT Research Programs


MAO-B Selective Inhibitor Development for Parkinson's Disease and Neurodegeneration Research

Procure 6-aminoquinoxalin-5-ol as a structurally validated MAO-B inhibitor scaffold with an IC50 of 215 nM and >420-fold selectivity over MAO-A [1][2]. This compound serves as a starting point for SAR expansion to improve potency and brain penetration while maintaining MAO-B selectivity. Alternative quinoxaline analogs lacking the 6-amino-5-ol motif (e.g., 5-hydroxyquinoxaline) do not exhibit comparable MAO-B inhibition, making authentic 6-aminoquinoxalin-5-ol essential for hit-to-lead optimization in neurodegenerative disease programs.

LOX/LOXL2 Chemical Probe for Fibrosis and Tumor Microenvironment Studies

Utilize 6-aminoquinoxalin-5-ol as a balanced LOX (IC50 1.8 μM) and LOXL2 (comparator IC50 50 nM) inhibitor [1] for investigating the differential roles of lysyl oxidase family members in collagen crosslinking, extracellular matrix remodeling, and cancer-associated fibroblast activation. The compound's moderate potency and distinct substitution pattern make it suitable as a tool compound for fibrosis target validation, particularly where highly potent LOXL2-selective agents may mask LOX-dependent biology.

PFKFB3 Kinase Inhibitor Scaffold Optimization Targeting the Warburg Effect in Oncology

Employ 6-aminoquinoxalin-5-ol as a core building block for synthesizing N-aryl 6-aminoquinoxaline derivatives targeting PFKFB3 kinase. Published SAR demonstrates that derivatization of the 6-amino position can yield inhibitors with IC50 values as low as 14 nM in biochemical assays and 0.49 μM in cellular F-2,6-BP production [1][2]. The 5-hydroxy substituent provides an additional vector for modulating physicochemical properties and target binding, offering a competitive advantage over des-hydroxy 6-aminoquinoxaline scaffolds in medicinal chemistry campaigns focused on cancer metabolism.

Dual MAO-B/COMT Polypharmacology Research for Catecholamine Pathway Modulation

Leverage 6-aminoquinoxalin-5-ol's unique dual inhibition profile — submicromolar MAO-B (215 nM) and moderate micromolar COMT (1.27 μM) [1][2] — to explore synergistic catecholamine pathway modulation. This polypharmacology fingerprint is not observed in monosubstituted quinoxaline analogs and may offer advantages for preclinical models of Parkinson's disease where combined MAO-B and COMT inhibition could enhance dopamine availability. Procure the authentic compound for head-to-head comparisons with selective MAO-B inhibitors (e.g., selegiline, rasagiline) or COMT inhibitors (e.g., entacapone).

Quote Request

Request a Quote for 6-Aminoquinoxalin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.